1-(2-Dimethylamino-ethyl)-1H-indol-4-ol, also known as 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, is a synthetic compound belonging to the indole family. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of psychiatry and neurology. This compound has garnered interest for its possible roles in influencing neurotransmitter systems, particularly serotonin receptors, making it a candidate for research into mood disorders and other psychological conditions.
The compound can be synthesized from readily available starting materials through various chemical reactions. It is often studied in the context of its pharmacological properties and potential applications in medicinal chemistry.
1-(2-Dimethylamino-ethyl)-1H-indol-4-ol is classified as an indole alkaloid. It exhibits characteristics typical of compounds that interact with serotonin receptors, suggesting its relevance in psychopharmacology.
The synthesis of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol typically involves several steps, often starting from indole derivatives. A common synthetic route includes the Mannich reaction, where an indole derivative is reacted with formaldehyde and dimethylamine to introduce the dimethylaminoethyl group.
A practical synthesis method may involve:
The molecular formula of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol is C15H20N2O. The structure features an indole ring system with a hydroxyl group at the 4-position and a dimethylaminoethyl side chain.
1-(2-Dimethylamino-ethyl)-1H-indol-4-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol primarily involves its interaction with serotonin receptors. It acts as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter release and modulating signal transduction pathways involved in mood regulation and perception.
The compound is typically a solid at room temperature and may exhibit low solubility in polar solvents like methanol. Its melting point and solubility characteristics are crucial for determining its formulation in pharmaceutical applications.
The chemical stability of 1-(2-Dimethylamino-ethyl)-1H-indol-4-ol is influenced by factors such as pH and temperature. Its reactivity profile suggests it can undergo various transformations under appropriate conditions, making it versatile for synthetic applications.
1-(2-Dimethylamino-ethyl)-1H-indol-4-ol has several potential applications:
1-(2-Dimethylaminoethyl)-1H-indol-4-ol—commonly known as psilocin—is a naturally occurring serotonergic psychedelic alkaloid that serves as the primary psychoactive metabolite of psilocybin. This tryptamine derivative has evolved from an indigenous entheogen to a compound of significant interest in neuropharmacology and psychotherapeutic research. Its structural similarity to serotonin (5-hydroxytryptamine) underpins its capacity to modulate consciousness, perception, and affective states through interactions with central serotonin receptors. Contemporary investigations focus on its potential to address neuropsychiatric conditions such as treatment-resistant depression and obsessive-compulsive disorder, representing a convergence of ethnopharmacological knowledge and modern neuroscience [1] [3].
Psilocin-containing fungi have been integral to spiritual and healing practices for millennia. Prehistoric rock art in modern-day Algeria and Spain (circa 9000–7000 BCE) depicts mushroom-like figures, suggesting ritualistic use during the Neolithic period [1]. In Mesoamerica, Psilocybe mushrooms ("teonanácatl") were ceremonially consumed by Aztec and Mazatec cultures for divination and spiritual communion. Bernardino de Sahagún’s 16th-century Florentine Codex documented these practices, describing mushrooms that "cause drunkenness... and reveal future events" [4]. The Mazatec curandera María Sabina later facilitated Western recognition of these fungi through her veladas (healing ceremonies), emphasizing psilocin’s role in facilitating transcendental states [10].
Table 1: Indigenous Cultural Use of Psilocin-Containing Fungi
Region/Culture | Fungal Species | Ritual Context | Documented Era |
---|---|---|---|
Mesoamerican (Aztec) | Psilocybe mexicana | Divination, spiritual ceremonies | 14th–16th century |
Mazatec (Oaxaca, Mexico) | Psilocybe caerulipes | Healing veladas | 20th century (ongoing) |
Prehistoric Europe | Likely Psilocybe semilanceata | Shamanic practices (inferred from art) | Neolithic (∼7000 BCE) |
These fungi synthesize psilocin and its phosphorylated precursor psilocybin as secondary metabolites, with concentrations varying significantly across species. For example, Psilocybe azurescens contains up to 1.8% psilocybin (dry weight), which undergoes enzymatic dephosphorylation to psilocin upon ingestion [1] [7]. This biosynthetic pathway likely evolved ∼20 million years ago as a chemical defense mechanism, with psilocin’s psychoactivity emerging incidentally [4].
The compound’s chemical identity remained elusive until the mid-20th century. Initial ethnobotanical collections by Richard Evans Schultes in 1939 enabled Albert Hofmann (at Sandoz Laboratories) to isolate psilocybin in 1958. Hofmann subsequently hydrolyzed psilocybin to its active moiety, designating it "psilocin" (systematically: 1-(2-dimethylaminoethyl)-1H-indol-4-ol) [1] [3]. Key milestones in its characterization include:
Table 2: Nomenclature and Structural Clarification Timeline
Year | Contributor | Achievement | Chemical Designation |
---|---|---|---|
1958 | Albert Hofmann | Isolation of psilocybin from Psilocybe mexicana; acid hydrolysis to psilocin | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl dihydrogen phosphate → 1-(2-Dimethylaminoethyl)-1H-indol-4-ol |
1963 | Troxler et al. | First total synthesis confirming indole C-4 hydroxyl configuration | 4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT) |
1968 | Beilstein Registry | Formal entry (Registry Number 208-294-4) | [3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate |
2023 | IUPAC | Standardization of biochemical nomenclature | 1-(2-Dimethylaminoethyl)-1H-indol-4-ol |
Structural studies confirmed psilocin’s identity as a 4-hydroxylated tryptamine derivative, distinguished from serotonin (5-hydroxytryptamine) by its hydroxyl group position and N,N-dimethylated ethylamine side chain. X-ray crystallography later revealed planar indole ring geometry and hydrogen-bonding capacity at C-4, critical for receptor binding [3] [7]. The CAS registry (520-52-5) and PubChem CID (4980) now standardize its identification across databases [3] [7].
Modern research focuses on three primary domains: receptor pharmacology, neuroplasticity, and prodrug development.
Psilocin exhibits high-affinity partial agonism at serotonin 5-hydroxytryptamine-2A receptors (Ki = 6–340 nM), with moderate activity at 5-hydroxytryptamine-1A (Ki = 49–567 nM) and 5-hydroxytryptamine-2C receptors (Ki = 10–141 nM) [3]. Functional selectivity studies demonstrate preferential activation of β-arrestin signaling over Gq pathways, potentially explaining its unique effects on synaptic plasticity [3]. In vivo microdialysis in rats reveals region-specific neuromodulation:
Psilocin upregulates genes encoding neurotrophic factors (BDNF, TrkB) and synaptogenesis markers (PSD-95, synapsin I) in rodent cortical neurons. A 2023 study identified activation of the tropomyosin receptor kinase B pathway, promoting dendritic spine density increases of 10.3% ± 2.1% in layer V pyramidal neurons after 24 hours [2]. These changes persist for weeks, suggesting mechanisms underlying its sustained antidepressant effects observed in clinical trials [8].
To mitigate psilocin’s pharmacokinetic limitations (e.g., 2–3 hour half-life, intense acute effects), 28 novel prodrugs were synthesized by modifying the C-4 hydroxyl group with metabolically cleavable moieties (e.g., esters, carbonates). Lead candidates demonstrated equivalent neuroactivity to psilocybin but 40–60% reduced exposure duration in murine models [2]. Key knowledge gaps persist:
Table 3: Contemporary Clinical Research Milestones
Study Focus | Institution | Key Finding | Year |
---|---|---|---|
Treatment-resistant depression | Stanford University | Significant reduction in Montgomery–Åsberg Depression Rating Scale (MADRS) scores post-25 mg psilocybin (converted to psilocin) | 2025 |
Neural correlates of consciousness | Johns Hopkins University | fMRI-confirmed disruption of thalamocortical functional connectivity | 2023 |
Prodrug optimization | Academic consortium | 4-PrO-DMT prodrug demonstrated equivalent 5-hydroxytryptamine-2A activation with 53% shorter duration | 2023 |
The trajectory of 1-(2-dimethylaminoethyl)-1H-indol-4-ol research exemplifies how ethnopharmacological substrates can inform cutting-edge neurotherapeutics. As structural biology techniques elucidate its receptor interactions and synthetic chemistry yields refined analogs, this ancient molecule continues to illuminate fundamental mechanisms of consciousness and cognition. Future work must address metabolic stability and neural circuit mechanisms to fully realize its clinical potential [1] [2] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3